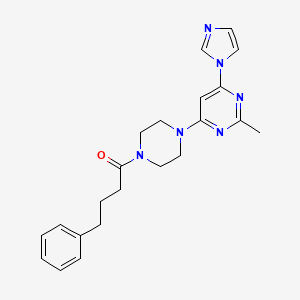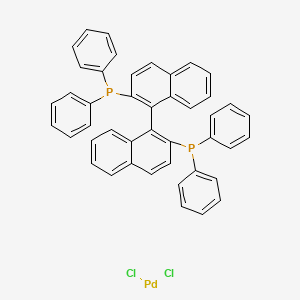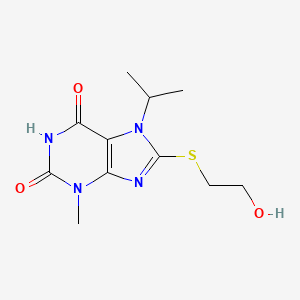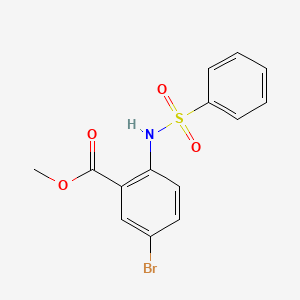![molecular formula C19H28N6O5 B3012859 Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate CAS No. 868146-99-0](/img/structure/B3012859.png)
Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate is a chemical entity that appears to be a derivative of piperazine, a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and have been explored for various biological activities, including antiallergy properties as seen in the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides . These derivatives have been synthesized and evaluated for their potential in treating allergic reactions through assays such as the passive foot anaphylaxis (PFA) and guinea pig anaphylaxis (GPA) .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core to modulate its biological activity. For instance, the synthesis of N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, involves the use of spectroscopic techniques like FT-IR, 1H & 13C NMR, and LCMS for characterization . Although the specific synthesis route for this compound is not detailed in the provided papers, similar synthetic strategies and characterization techniques are likely employed.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using single crystal X-ray diffraction analysis, as demonstrated for the tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative . These compounds exhibit different shapes and intermolecular interactions, which contribute to their biological activity. The ethyl acetate moiety in one derivative adopts a fully extended conformation, while the other is L-shaped and twisted . These structural insights are crucial for understanding the interaction of such compounds with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The provided papers do not detail specific reactions for this compound, but the presence of ester, amide, and potentially reactive purine moieties suggests that it could participate in hydrolysis, amidation, and nucleophilic substitution reactions, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and crystal packing, play a significant role in these properties . While the specific properties of this compound are not provided, similar compounds have been shown to exhibit moderate antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapy .
Aplicaciones Científicas De Investigación
Chemistry of Iminofurans and Piperazine Derivatives
The chemistry of iminofurans and the decyclization of ethyl compounds involving piperazine derivatives highlight the intricate chemical reactions these compounds can undergo. For instance, ethyl compounds reacted with secondary amines to yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of these chemical structures in forming new compounds (Vasileva et al., 2018).
Hybrid Molecules and Biological Activities
The creation of hybrid molecules containing piperazine derivatives and their subsequent biological activity evaluation is another significant application. For example, ethyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities, demonstrating the potential of these compounds in medical and pharmaceutical applications (Başoğlu et al., 2013).
Neuroprotective Approaches in Alzheimer's Disease
A novel compound designed for neuroprotection in Alzheimer's disease showcases a multi-target therapeutic approach. This compound, through its complex chemical structure, inhibits acetylcholinesterase activity and offers neuroprotection against various toxicities, illustrating the potential of these chemicals in addressing neurological conditions (Lecanu et al., 2010).
Synthetic Pathways and Molecular Synthesis
The synthetic pathways involving piperazine derivatives lead to the creation of novel compounds with potential applications in material science and drug development. These pathways demonstrate the chemical flexibility and utility of ethyl piperazine-1-carboxylate derivatives in generating new molecular structures with specific functionalities (Fang et al., 2012).
Propiedades
IUPAC Name |
ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O5/c1-6-30-19(29)24-9-7-23(8-10-24)11-14-20-16-15(25(14)12(2)13(3)26)17(27)22(5)18(28)21(16)4/h12H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXCUDYKWDPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)



![1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B3012796.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)